methyl 3-amino-4-methylpyridine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

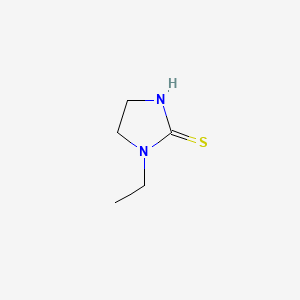

Methyl 3-amino-4-methylpyridine-2-carboxylate is a chemical compound with the CAS Number: 1263059-97-7 . It has a molecular weight of 166.18 and its IUPAC name is methyl 3-amino-4-methylpicolinate . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10N2O2/c1-5-3-4-10-7 (6 (5)9)8 (11)12-2/h3-4H,9H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 166.18 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Applications De Recherche Scientifique

Pharmaceutical Intermediate

This compound is used as an intermediate in the synthesis of various pharmaceuticals. For instance, it can be used to synthesize 2-chlorin-3-amido-4-methyl pyridine , which is a key intermediate in creating anti-AIDS medication such as nevirapine .

Inhibitor of NOS2 (iNOS)

It acts as a potent inhibitor of NOS2 (inducible Nitric Oxide Synthase) in vitro, which has implications for treatments involving nitric oxide-related pathways .

Ligand for Metal Complexes

The compound serves as a ligand to form methoxo-bridged copper (II) complexes, which have potential applications in catalysis and material science .

Vibrational Spectroscopy

It has been used in studies aiming to understand structural and electronic properties through high-quality vibrational spectra, which is crucial for material characterization .

Synthesis of Organic Salts

It is involved in the synthesis of organic salts like 2-amino-4-methylpyridinium 2-hydroxybenzoate , which can have various applications ranging from organic electronics to pharmaceuticals .

Structural Analysis and Characterization

The compound is used in structural analysis and spectroscopic characterization, which are fundamental processes in chemical research for identifying substance composition .

Safety and Hazards

This compound is considered hazardous. It may be harmful if swallowed, cause skin irritation, serious eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-amino-4-methylpyridine-2-carboxylate involves the reaction of 3-cyanopyridine with methylamine followed by reduction and esterification.", "Starting Materials": [ "3-cyanopyridine", "methylamine", "sodium borohydride", "methanol", "hydrochloric acid", "sodium hydroxide" ], "Reaction": [ "3-cyanopyridine is reacted with excess methylamine in methanol to form methyl 3-amino-4-methylpyridine-2-carbonitrile.", "Sodium borohydride is added to the reaction mixture to reduce the carbonitrile group to an amine.", "The resulting amine is then esterified with methanol and hydrochloric acid to form methyl 3-amino-4-methylpyridine-2-carboxylate.", "The esterification reaction is neutralized with sodium hydroxide to form the final product." ] } | |

Numéro CAS |

1263059-97-7 |

Formule moléculaire |

C8H10N2O2 |

Poids moléculaire |

166.2 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.